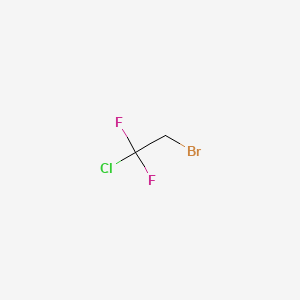

2-Bromo-1-chloro-1,1-difluoroethane

描述

Significance and Context within Halogenated Hydrocarbons

Halogenated hydrocarbons, a class of organic compounds containing at least one halogen atom, are significant for their wide-ranging applications as flame retardants, refrigerants, solvents, and pharmaceuticals. wikipedia.org The incorporation of halogens—fluorine, chlorine, bromine, or iodine—into an organic molecule can profoundly alter its physical, chemical, and biological properties. numberanalytics.comnumberanalytics.com

The significance of 2-bromo-1-chloro-1,1-difluoroethane within this class lies in its unique combination of bromine, chlorine, and fluorine atoms. This specific arrangement of halogens on the ethane (B1197151) backbone results in a molecule with distinct electronic properties and reactivity patterns compared to other halogenated ethanes. The presence of multiple, different halogens enhances its polarity and offers differential reactivity at various sites within the molecule, making it a valuable building block in synthetic chemistry. ontosight.aicymitquimica.com Halogenated compounds are often more reactive than their parent alkanes (excluding fluoroalkanes under normal conditions), a characteristic that forms the basis of their extensive use in synthesis. wikipedia.org

Historical Perspective of Related Halogenated Ethanes in Synthetic Chemistry

The study of halogenated alkanes dates back several centuries, with chloroethane (B1197429) first being produced in the 15th century. wikipedia.org However, the systematic synthesis and understanding of these compounds truly began to develop in the 19th century, in conjunction with the broader advancement of organic chemistry and the structural theory of alkanes. wikipedia.org Early methods focused on the selective formation of carbon-halogen bonds, such as the addition of halogens to alkenes and the conversion of alcohols to alkyl halides. wikipedia.org The history of halogenation as a key synthetic transformation began in the early 19th century with the use of chlorine. numberanalytics.comnumberanalytics.com

While specific historical details on the initial synthesis of this compound are not extensively documented in readily available literature, the development of related compounds provides context. For instance, the synthesis of various halogenated ethanes was driven by the need for new materials and chemical intermediates. A notable development in the chemistry of related structures was the first synthesis of aryl or alkyl 2-bromo-2-chloro-1,1-difluoroethyl ethers by Yagupol'skii and his team, who utilized halothane (B1672932) (2-bromo-2-chloro-1,1,1-trifluoroethane) in their reactions. beilstein-journals.orgnih.gov This work highlighted the potential of polyhalogenated ethanes as precursors to complex fluorine-containing molecules. The synthesis of other related compounds, like 1-bromo-2-chloroethane, historically involved the direct addition of bromine and chlorine to ethylene (B1197577), a method that often resulted in a mixture of products. sinocurechem.com These early methods underscore the evolution of more selective and controlled halogenation techniques over time.

Compound Data

Physical and Chemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 421-01-2 |

| Molecular Formula | C₂H₂BrClF₂ |

| Molecular Weight | 179.39 g/mol |

| SMILES | C(C(F)(F)Cl)Br |

| InChI | InChI=1S/C2H2BrClF2/c3-1-2(4,5)6/h1H2 |

| InChIKey | KORUNPLQGRLDSJ-UHFFFAOYSA-N |

Data sourced from PubChem and other chemical databases. epa.govnih.govnih.gov

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-bromo-1-chloro-1,1-difluoroethane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2BrClF2/c3-1-2(4,5)6/h1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KORUNPLQGRLDSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2BrClF2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6074255 | |

| Record name | 2-Bromo-1-chloro-1,1-difluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.39 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

421-01-2 | |

| Record name | 2-Bromo-1-chloro-1,1-difluoroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=421-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-chloro-1,1-difluoroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000421012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-1-chloro-1,1-difluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-BROMO-1-CHLORO-1,1-DIFLUOROETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVE461UB6N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Bromo 1 Chloro 1,1 Difluoroethane and Its Derivatives

Direct Synthesis Approaches

Direct synthesis of halogenated alkanes often involves free-radical substitution reactions where hydrogen atoms on an alkane are replaced by halogens. libretexts.orglibretexts.org This process is typically initiated by heat or UV light. libretexts.orglibretexts.org While this method is fundamental, its application to the synthesis of a specific, multi-halogenated, asymmetric compound like 2-bromo-1-chloro-1,1-difluoroethane can be challenging due to the formation of isomeric products. libretexts.orglibretexts.org For instance, the chlorination of propane (B168953) yields a mixture of 1-chloropropane (B146392) and 2-chloropropane. libretexts.org

The reactivity of halogens follows the order Fluorine > Chlorine > Bromine > Iodine. mt.com Fluorine reacts explosively, while iodine's reactions are often slow. chemguide.co.uk The synthesis of analogous compounds illustrates direct halogenation principles; for example, 2-bromo-1,1-difluoroethane (B1266208) can be synthesized from the reaction of 1,1-difluoroethane (B1215649) with bromine. ontosight.ai Similarly, 1-bromo-1,1-difluoroethane (B1595350) is produced via the vapor-phase bromination of 1,1-difluoroethane at elevated temperatures of 350–500°C. While direct, single-step synthesis for this compound is not extensively detailed, these analogous reactions highlight the general approach of direct halogenation on a difluoroethane scaffold.

Precursor-Based Synthesis and Derivatization Strategies

More controlled and specific syntheses are often achieved through multi-step strategies starting from carefully chosen precursors. These methods allow for greater regioselectivity and the construction of complex derivatives.

Halothane (B1672932) (2-bromo-2-chloro-1,1,1-trifluoroethane) serves as a critical and versatile precursor for synthesizing derivatives of this compound. beilstein-journals.orgbeilstein-journals.org A key reaction involves the dehydrofluorination of halothane using a base, such as potassium hydroxide (B78521) (KOH), to generate the highly reactive intermediate, 2-bromo-2-chloro-1,1-difluoroethene. beilstein-journals.orgnih.gov This electrophilic alkene is then susceptible to nucleophilic attack, allowing for the creation of various derivatives. beilstein-journals.orgnih.gov

A prominent application of this strategy is the synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers. beilstein-journals.orgnih.gov This reaction proceeds by treating halothane with various substituted phenols in the presence of a base, yielding the corresponding ether derivatives in moderate to good yields. beilstein-journals.orgbeilstein-journals.org This method is valued for its operational simplicity and avoidance of expensive transition-metal catalysts. beilstein-journals.orgnih.gov

| Reactant (Phenol) | Base | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Phenol (B47542) | KOH | DME | 80 | 2-Bromo-2-chloro-1-fluoroethenyl phenyl ether | 85 | beilstein-journals.org |

| Phenol | t-BuOK | DMF | 60 | 2-Bromo-2-chloro-1,1-difluoroethyl phenyl ether | 74 | beilstein-journals.org |

| 4-Methoxyphenol | KOH | DME | 80 | 1-(2-Bromo-2-chloro-1-fluorovinyloxy)-4-methoxybenzene | 80 | beilstein-journals.org |

| 4-Chlorophenol | t-BuOK | DMF | 60 | 1-Bromo-2-chloro-2-(4-chlorophenoxy)-1,1-difluoroethane | 68 | beilstein-journals.org |

Similarly, halothane can react with other nucleophiles like imidazole (B134444) under phase transfer catalysis conditions to form new mono- and bis-derivatives, demonstrating its utility in creating functionalized heterocyclic compounds. zsmu.edu.ua

Building the target molecule from a basic ethane (B1197151) framework involves sequential fluorination and halogenation steps. mt.combyjus.com The commercial synthesis of halothane, an isomer of the target compound, provides a classic example. It begins with trichloroethylene (B50587), which is first fluorinated with hydrogen fluoride (B91410) (HF) to form 2-chloro-1,1,1-trifluoroethane (B1216089). wikipedia.orggpatindia.com This intermediate is then brominated at high temperatures (450°C) to yield halothane. wikipedia.orgyoutube.com

The general principle of halogenating ethane derivatives is a cornerstone of synthesizing fluorinated ethanes. docksci.com For instance, 1,1,1-Trichloro-2-fluoroethane can be prepared through the halogenation of other ethane derivatives. Another relevant synthesis is the preparation of radiolabeled 2-bromo-1-[18F]fluoroethane, which is achieved by reacting 1,2-dibromoethane (B42909) with [18F]fluoride. researchgate.net This reaction is a nucleophilic substitution where one bromine atom is replaced by a fluorine atom. researchgate.net These examples underscore the strategic, step-wise introduction of different halogens onto an ethane backbone to achieve the desired substitution pattern.

A powerful two-step strategy for synthesizing halogenated ethanes involves dehydrohalogenation followed by an addition reaction. Dehydrohalogenation is an elimination reaction that removes a hydrogen halide (e.g., HCl, HBr, HF) from a substrate to form an alkene. wikipedia.org This is a common industrial method, such as in the production of vinyl chloride from 1,2-dichloroethane (B1671644). wikipedia.org

In the context of fluorinated compounds, a halogenated ethane can be treated with a base to form a halogenated ethylene (B1197577). As mentioned previously, halothane undergoes dehydrofluorination to yield 2-bromo-2-chloro-1,1-difluoroethene. beilstein-journals.orgnih.gov This ethylene derivative can then undergo an addition reaction. Halogenation of alkenes, such as the addition of bromine or chlorine across the double bond, is a fundamental organic reaction. chemguide.co.uk For example, 1,2-difluoroethylene (B154328) reacts with bromine under irradiation to yield 1,2-dibromo-1,2-difluoroethane. beilstein-journals.org Similarly, the addition of hydrogen bromide (HBr) to vinyl fluoride can produce 1-bromo-2-fluoroethane (B107303). google.com This sequence of elimination to form a C=C double bond, followed by addition to that bond, provides a versatile route to a wide range of specifically substituted halogenated ethanes.

Catalytic Systems in the Synthesis of this compound Analogs

Catalysts play a crucial role in many of the synthetic routes for halogenated ethanes, enhancing reaction rates and selectivity. mt.com Different types of reactions, from fluorination to addition, utilize specific catalytic systems.

For fluorination reactions, Lewis acids are common catalysts. The synthesis of 2-chloro-1,1,1-trifluoroethane from trichloroethylene and HF is catalyzed by antimony(III) chloride (SbCl3). wikipedia.orggpatindia.com Similarly, a supported antimony(V) chloride (SbCl5) catalyst is used to produce 1-chloro-1,1-difluoroethane (B1203169) from 1,1-dichloroethylene. chemicalbook.com

Dehydrohalogenation reactions can also be catalyzed. While strong bases are often used, various metal-based catalysts, including those based on Fe, Mg, Ni, Pd, and Ru, can facilitate dehydrochlorination. beilstein-journals.org

Addition reactions and cross-coupling reactions also benefit from catalysis. The addition of trichlorofluoromethane (B166822) to 1,2-difluoroethylene uses aluminum chloride as a catalyst. beilstein-journals.org Palladium catalysts like Pd(OAc)2 are employed in Heck cross-coupling reactions involving 1,2-difluoroethylene. beilstein-journals.org In a different approach, the synthesis of 1-bromo-2-fluoroethane from vinyl fluoride and HBr can be catalyzed by molecular oxygen. google.com For reactions involving different phases, phase transfer catalysts such as the crown ether DB-18-crown-6 are effective, as seen in the reaction of halothane with imidazole. zsmu.edu.ua

| Reaction Type | Reactants | Catalyst | Product | Reference |

|---|---|---|---|---|

| Fluorination | Trichloroethylene + HF | Antimony(III) chloride (SbCl3) | 2-Chloro-1,1,1-trifluoroethane | wikipedia.orggpatindia.com |

| Fluorination | 1,1-Dichloroethylene + HF | SbCl5 on Carbon | 1-Chloro-1,1-difluoroethane | chemicalbook.com |

| Dehydrochlorination | 2-Chloro-1,2-difluoroethane | Pd, Ru | 1,2-Difluoroethene | beilstein-journals.org |

| Addition | Vinyl fluoride + HBr | O2 | 1-Bromo-2-fluoroethane | google.com |

| Derivatization | Halothane + Imidazole | DB-18-crown-6 (Phase Transfer) | Imidazole derivatives | zsmu.edu.ua |

Stereoselective Synthesis Considerations for Halogenated Fluoroethanes

When a halogenated alkane contains a chiral center, the synthesis of a single enantiomer becomes a significant challenge. The compound this compound possesses a stereocenter at the carbon atom bonded to bromine, chlorine, hydrogen, and the -CF2H group. Its isomer, halothane, is also chiral and exists as a mixture of (R)- and (S)-isomers. wikipedia.org The development of methods for stereocontrolled halogenation is a vibrant area of research, driven by the importance of such structures in medicinal chemistry and natural product synthesis. nih.govnih.gov

Several strategies exist to control stereochemistry during halogenation. nih.gov

Substrate Control: Using a chiral starting material can direct the stereochemical outcome of a reaction.

Reagent/Catalyst Control: Employing chiral reagents or catalysts can induce asymmetry in the product.

Stereospecific Reactions: Reactions that proceed with a defined stereochemical pathway, such as S_N2 reactions, are highly valuable. For example, the S_N2 opening of a chiral epoxide with a halide ion can create a halogen-bearing stereocenter with inverted configuration relative to the epoxide carbon. nih.gov

A specific example of achieving high stereoselectivity is the synthesis of chiral α-difluoromethylated vicinal ethylenediamines. cas.cn In this case, nucleophilic difluoromethylation of a chiral imine precursor proceeded with excellent diastereoselectivity, demonstrating kinetic preference for the formation of one stereoisomer. cas.cn Although the literature does not extensively detail the stereoselective synthesis of this compound specifically, these established principles and methodologies for controlling stereochemistry in related fluorinated and halogenated compounds would be the foundational approaches for such a synthesis. nih.govnih.gov

Reaction Mechanisms and Chemical Reactivity of 2 Bromo 1 Chloro 1,1 Difluoroethane

Nucleophilic and Electrophilic Pathways

The reactivity of 2-bromo-1-chloro-1,1-difluoroethane is significantly influenced by its electrophilic nature. The carbon-bromine bond, in particular, serves as an electrophilic center, rendering the compound susceptible to nucleophilic attack.

In base-mediated reactions with phenols, this compound undergoes nucleophilic substitution to form aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers. nih.gov The reaction is initiated by the deprotonation of the phenol (B47542) by a base, such as sodium hydride (NaH), to generate a phenoxide ion. This is followed by the addition of this compound to the reaction mixture. nih.gov The phenoxide ion acts as a nucleophile, attacking the electrophilic carbon atom bonded to the bromine.

A proposed mechanism for this reaction involves the initial formation of a phenoxide ion, which then acts as both a base and a nucleophile. beilstein-journals.org It is suggested that the removal of an acidic hydrogen from this compound can lead to a key intermediate that is sufficiently electrophilic to react with the phenoxide. beilstein-journals.org

Radical-Mediated Transformations

The carbon-halogen bonds in this compound can undergo homolysis, leading to the formation of radical intermediates. beilstein-journals.orgnih.gov These radical species can then participate in a variety of transformations. The high degree of halogenation on the carbon centers enables the molecule to engage in reactions initiated by the breaking of these carbon-halogen bonds. beilstein-journals.orgnih.gov

**3.3. Elimination Reactions and Unsaturated Product Formation

Under certain reaction conditions, this compound can undergo elimination reactions to form highly reactive difluoroethylene intermediates. beilstein-journals.orgnih.gov For instance, in the presence of potassium hydroxide (B78521) (KOH), the reaction of this compound with phenols can lead to the formation of aryl fluoroalkenyl ethers. beilstein-journals.orgnih.gov This transformation is believed to proceed through a difluoroethylene intermediate. beilstein-journals.orgnih.gov

Dehydrohalogenation, the removal of a hydrogen and a halogen atom from adjacent carbons, is a common reaction pathway for alkyl halides. This process can occur through different mechanisms, such as the E1 or E2 pathway. The specific mechanism is influenced by factors like the structure of the alkyl halide, the strength of the base, the nature of the solvent, and the temperature.

In the context of fluorinated compounds, dehydrohalogenation can be achieved thermally, catalytically, or by using alkaline agents. thieme-connect.de The concerted E2 elimination mechanism is often observed, where the removal of a proton and a halide ion occurs in a single step. thieme-connect.de The stereochemistry of the starting material can significantly impact the products of E2 reactions, with a trans (anti-periplanar) arrangement of the hydrogen and the leaving group being preferred.

Halogen Atom Exchange and Rearrangement Mechanisms

While specific details on halogen atom exchange and rearrangement mechanisms for this compound are not extensively documented in the provided search results, these are plausible reaction pathways for highly halogenated compounds. Such transformations could potentially be induced under specific catalytic or thermal conditions, leading to isomeric products.

Cross-Coupling and Functionalization Reactions

The presence of a bromine atom in this compound makes it a suitable substrate for cross-coupling reactions. These reactions are powerful tools in organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.

For example, the vinyl bromide moiety in aryl 1-bromo-2-chloro-2,2-difluorovinyl ethers, which can be synthesized from this compound, can participate in Sonogashira cross-coupling reactions. beilstein-journals.orgnih.gov This palladium-catalyzed reaction with terminal alkynes, such as trimethylsilylacetylene, allows for the introduction of an alkynyl group, leading to highly functionalized enyne structures. beilstein-journals.orgnih.gov This demonstrates the potential for further functionalization of derivatives of this compound. beilstein-journals.orgnih.gov The products of such reactions, containing a gem-difluoroalkyl ether unit and a bromochloromethyl group, are expected to be amenable to a variety of functionalizations through both ionic and radical processes. nih.gov

Computational and Theoretical Investigations of 2 Bromo 1 Chloro 1,1 Difluoroethane

Quantum Chemical Studies on Molecular Structure and Conformation

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of a molecule and the relative energies of its different spatial orientations, or conformers. These studies typically use methods like Density Functional Theory (DFT) or ab initio calculations (e.g., Møller-Plesset perturbation theory, MP2) to solve the Schrödinger equation for the molecule.

For halogenated ethanes, the rotation around the central carbon-carbon bond leads to different conformers, primarily the anti (staggered) and gauche (staggered) forms. The relative stability of these conformers is dictated by a balance of steric repulsion between the bulky halogen atoms and electronic effects like hyperconjugation, often referred to as the "gauche effect". acs.org

While specific conformational analysis studies for 2-bromo-1-chloro-1,1-difluoroethane are not widely available in the reviewed literature, extensive research on analogous compounds provides a strong framework for its expected behavior. For instance, studies on 1,2-difluoroethane (B1293797) have shown that the gauche conformer is more stable than the anti conformer, a phenomenon attributed to hyperconjugative interactions. acs.orgacs.org In contrast, for 1-bromo-2-chloroethane, the conformational equilibrium can be influenced by the surrounding medium, with a preference for the gauche conformer observed in certain zeolites. researchgate.net For the anesthetic halothane (B1672932) (2-bromo-2-chloro-1,1,1-trifluoroethane), MP2 and B3LYP calculations have demonstrated that the staggered conformation is more stable than the eclipsed one. researchgate.net It is therefore highly probable that this compound also exists as a mixture of stable gauche and anti conformers, with the precise energy difference between them requiring specific theoretical calculations.

Table 1: Comparison of Conformational Preferences in Halogenated Ethanes This table illustrates findings from computational studies on compounds similar to this compound, showing the typical focus of such research.

| Compound | Method | Most Stable Conformer | Reference |

| 1,2-Difluoroethane | Ab initio | Gauche | acs.orgacs.org |

| Halothane | MP2, B3LYP | Staggered | researchgate.net |

| 1-Bromo-2-chloroethane | FT-Raman, Thermogravimetric Analysis | Gauche (in Zeolite L and Na-Y) | researchgate.net |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for mapping the energetic landscape of a chemical reaction. It allows chemists to identify the most likely pathways a reaction will follow by calculating the structures and energies of reactants, products, and the high-energy transition states that connect them.

A transition state is the highest energy point along the lowest energy path of a reaction, representing the "point of no return." Locating and characterizing this structure is a key goal of computational reaction modeling. Theoretical calculations can determine the geometry of the transition state and its vibrational frequencies. A genuine transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate.

Studies on related haloalkanes illustrate this process. For example, in the thermal decomposition of 2-chloro-1,1-difluoroethane, computational models were used to propose a 1,2-FCl interchange mechanism, which proceeds through a specific transition state to form an intermediate that then eliminates HCl. researchgate.net Similarly, investigations into the amination reactions of 1-chloro-2,2-difluoroethane and 1-bromo-2,2-difluoroethane involved calculating the transition states to understand the reaction rates and mechanisms. researchgate.net For this compound, similar methods could be applied to study its decomposition pathways or its reactivity with nucleophiles, identifying the precise geometric arrangement of atoms at the peak of the reaction barrier.

The energy barrier, or activation energy (Ea), is the energy difference between the reactants and the transition state. It is a critical factor determining the rate of a chemical reaction. Quantum chemical methods can provide quantitative estimates of these barriers.

For example, calculations on various haloalkanes have determined the energy barriers for elimination reactions (e.g., loss of HF or HCl) and for internal rotation around the C-C bond. researchgate.netnist.gov The threshold energies for HF and HCl elimination from compounds like 1,2-dichloroethane (B1671644) and 1,2-difluoroethane have been assigned using a combination of experimental data and RRKM theory calculations. researchgate.net A computational study on the amination of 1-halo-2,2-difluoroethanes calculated the transition states and rate constants, finding that the reaction rate for 1-chloro-2,2-difluoroethane was higher than for its bromo-analogue, a result consistent with experimental findings. researchgate.net These examples highlight how computational chemistry can predict and explain reactivity trends, a methodology directly applicable to understanding the chemical transformations of this compound.

Table 2: Calculated Energy Barriers for Reactions of Related Haloethanes This table provides examples of energy barriers calculated for various processes in compounds analogous to this compound.

| Compound | Transformation | Calculation Method | Energy Barrier (kcal/mol) | Reference |

| 1,1,2-Trichloroethane | Internal Rotation (CH₂Cl group) | HF/6-31G | 8.95 (37.44 kJ/mol) | nist.gov |

| 1,1,2,2-Tetrafluoroethane | Internal Rotation (CHF₂ group) | HF/6-31G | 7.55 (31.59 kJ/mol) | nist.gov |

| 1-Chloro-1,1-difluoroethane (B1203169) | Internal Rotation (CH₃ group) | (U)MP4/6-311G**//HF/6-31G* | 4.12 | cdnsciencepub.com |

| 1-Chloro-2,2-difluoroethane | Amination with NH₃ | DFT | Not specified, but rate found to be faster than bromo-analogue | researchgate.net |

Intermolecular Interactions and Molecular Dynamics Simulations

Beyond the properties of a single molecule, computational methods can explore how molecules interact with each other. This is crucial for understanding the properties of liquids, solutions, and biological systems.

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, based on a force field that describes the intermolecular and intramolecular forces. These simulations can predict bulk properties like density and heat of vaporization. For complex molecules like halogenated hydrocarbons, MD simulations can reveal how they arrange themselves in the liquid state and how they interact with other molecules, such as water or biological macromolecules.

While specific MD simulations for this compound were not found, extensive work on the anesthetic halothane provides a clear example of this approach. MD simulations have been used to study how halothane dissolves in and passes through lipid bilayers, a key process in its anesthetic action. researchgate.netsigmaaldrich.com These studies combine ab initio calculations to develop accurate force field parameters (describing nonbonded interactions) with classical MD simulations to model the system's behavior over time. researchgate.net This hybrid approach would be essential for investigating the environmental fate or potential biological interactions of this compound.

Spectroscopic Property Prediction from Theoretical Models

Computational quantum chemistry is a powerful tool for predicting various types of molecular spectra, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies or the magnetic shielding of nuclei, these methods can aid in the interpretation of experimental data and even identify compounds.

Theoretical calculations can predict the frequencies and intensities of vibrational modes, which correspond to the peaks in an IR or Raman spectrum. sns.it For example, a detailed theoretical and experimental study of 2-chloro-1,1-difluoro-ethylene (R1122) used high-level quantum chemical calculations to accurately predict its vibrational properties, aiding in the assignment of the experimental gas-phase IR spectrum. nih.gov Anharmonic corrections are often included in these calculations to improve the accuracy of the predicted frequencies, bringing them closer to experimental values. sns.itnih.gov

Although a detailed theoretical prediction of the spectra for this compound is not available in the searched literature, experimental spectra are listed in databases like PubChem. nih.gov A computational study would involve optimizing the molecule's geometry and then calculating its harmonic and potentially anharmonic vibrational frequencies. The results would provide a theoretical basis for assigning the peaks in the experimental IR and Raman spectra to specific molecular motions, such as C-H stretches, C-F stretches, or C-C-Br bending modes.

Environmental Transformation and Degradation Pathways of 2 Bromo 1 Chloro 1,1 Difluoroethane

Atmospheric Degradation Mechanisms

Once in the atmosphere, 2-bromo-1-chloro-1,1-difluoroethane is subject to two primary degradation mechanisms: reaction with hydroxyl radicals (OH·) and UV photolysis. nih.govoup.com The reaction with OH radicals is considered the most significant degradation pathway in the troposphere during the daytime. oup.comdcu.ie This process involves the abstraction of a hydrogen atom from the halothane (B1672932) molecule, initiating a cascade of further reactions. dcu.ie

Photolysis, the breakdown of the compound by sunlight, is another potential loss process. dcu.ie Halothane exhibits distinct UV absorption in the 200–350 nm range, which means it can be directly degraded by solar radiation. nih.govoup.com However, the photochemical lifetime of halothane is estimated to be very long, in the order of 100 years at an altitude of 36 km, suggesting that photolysis is a less dominant degradation pathway compared to its reaction with OH radicals throughout the entire atmosphere. oup.commdpi.com

In laboratory settings, photocatalytic oxidation using a titanium dioxide (TiO₂) photocatalyst under UV light has been shown to effectively degrade gaseous halothane. mdpi.comresearchgate.net This method achieved approximately 99.9% degradation of halothane in air within 35 minutes in a recirculating batch photoreactor. mdpi.comresearchgate.net While this demonstrates a potential technological solution for emission control, the primary natural atmospheric degradation remains reaction with hydroxyl radicals. dcu.iemdpi.com

Table 1: Atmospheric Degradation Data for Halothane

| Parameter | Value | Reference |

|---|---|---|

| OH Radical Reaction Rate Coefficient (kOH) | 0.44 to 2.7 x 10⁻¹⁴ cm³ molec⁻¹ s⁻¹ | nih.gov |

| UV Absorption Range | 200–350 nm | nih.govoup.com |

| Total Atmospheric Lifetime | 4.0–21.4 years | nih.govoup.com |

| Photochemical Lifetime (at 36 km) | ~100 years | oup.commdpi.com |

Formation of Halogenated Alkenes as Degradation Products

The degradation of this compound can lead to the formation of various halogenated alkenes. These products can arise from the elimination of hydrogen halides from the parent molecule or its reactive intermediates.

One significant intermediate is a highly reactive difluoroethylene species. beilstein-journals.org Studies have shown that the reaction of halothane with potassium hydroxide (B78521) (KOH) produces this intermediate, which can then react with phenols to form a series of aryl fluoroalkenyl ethers containing chlorine and bromine. beilstein-journals.org

In environmental contexts, similar elimination reactions can occur. For instance, studies on the bioactivation of cysteine S-conjugates derived from halothane have identified 2-chloro-1,1-difluoroethene as a terminal product. acs.org Another potential degradation product that has been identified is 2-bromo-2-chloro-1,1-difluoroethene. dtic.mil The formation of these halogenated alkenes is a critical aspect of the environmental transformation of halothane, as these products have their own distinct atmospheric lifetimes and environmental impacts. dtic.mil

Table 2: Halogenated Alkene Degradation Products of this compound

| Degradation Product | Chemical Formula | Formation Context | Reference |

|---|---|---|---|

| 2-Bromo-2-chloro-1,1-difluoroethene | CBrCl=CF₂ | Potential degradation product | dtic.mil |

| 2-Chloro-1,1-difluoroethene | C₂HClF₂ | Terminal product from bioactivation of S-(2-bromo-2-chloro-1,1-difluoroethyl)-l-cysteine | acs.org |

Mechanistic Studies of Chemical Decomposition in Environmental Contexts

Mechanistic studies provide a deeper understanding of the chemical transformations that this compound undergoes. The initial step in its atmospheric oxidation is the reaction with a hydroxyl radical, which abstracts the hydrogen atom to form a CF₃CClBr radical. dcu.ie

The subsequent fate of this radical is complex. Studies involving the chlorine-sensitized photooxidation of halothane have confirmed that chlorine atom attack also yields CF₃CClBr radicals. dcu.ie The major products observed in these studies were CF₃CCl₂Br and (CF₃CClBr)₂, indicating the pathways available to this radical intermediate. dcu.ie

Photofragmentation studies using synchrotron radiation have further elucidated the decomposition pathways. mdpi.com These experiments have identified various fragmentation channels and their appearance energies, revealing the formation of ions such as CHClF⁺ and CHBrF⁺, which involve the migration of a fluorine atom. mdpi.com

A significant terminal degradation product resulting from the atmospheric breakdown of many hydrofluorocarbons and hydrochlorofluorocarbons, including the biotransformation of halothane, is trifluoroacetic acid (TFA). nih.govtandfonline.comwikipedia.orgmayoclinic.orgwikipedia.org The oxidative metabolism of halothane can yield a trifluoroacetyl halide, which then hydrolyzes to form the stable trifluoroacetic acid. tandfonline.com While TFA is a known metabolic product, it is also a predicted end-product of the atmospheric degradation of substances containing a CF₃ group. wikipedia.orgunep.org

Table 3: Chemical Compounds Mentioned in this Article

| Compound Name | Molecular Formula |

|---|---|

| This compound (Halothane) | C₂HBrClF₂ |

| 2-Bromo-2-chloro-1,1-difluoroethene | C₂BrClF₂ |

| 2-Chloro-1,1,1-trifluoroethane (B1216089) | C₂H₂ClF₃ |

| 2-chloro-1,1-difluoroethene | C₂HClF₂ |

| Antimony trichloride | SbCl₃ |

| Bromine | Br₂ |

| Carbon dioxide | CO₂ |

| Chlorine | Cl₂ |

| Desflurane | C₃H₂F₆O |

| Enflurane | C₃H₂ClF₅O |

| Hydrogen fluoride (B91410) | HF |

| Hydroxyl radical | OH· |

| Isoflurane | C₃H₂ClF₅O |

| Phenol (B47542) | C₆H₅OH |

| Potassium hydroxide | KOH |

| Sevoflurane | C₄H₃F₇O |

| Titanium dioxide | TiO₂ |

| Trichloroethylene (B50587) | C₂HCl₃ |

Advanced Analytical Methodologies for the Characterization of 2 Bromo 1 Chloro 1,1 Difluoroethane

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is pivotal in determining the molecular structure of 2-bromo-1-chloro-1,1-difluoroethane by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, NMR analysis of proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) nuclei provides unambiguous structural confirmation.

The ¹H NMR spectrum is expected to show a single signal for the two equivalent protons on the bromine-bearing carbon. This signal would be split into a triplet due to coupling with the two adjacent fluorine atoms. The chemical shift would be influenced by the adjacent electronegative bromine atom.

The ¹³C NMR spectrum would display two distinct signals corresponding to the two carbon atoms in the molecule. The carbon bonded to bromine and hydrogen will appear at a different chemical shift than the carbon bonded to chlorine and two fluorine atoms. The signals will also exhibit splitting due to coupling with the attached fluorine atoms (C-F coupling).

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |

| ¹H | ~3.5 - 4.5 | Triplet (t) | |

| ¹³C (C-Br) | ~30 - 40 | Triplet (t) | |

| ¹³C (C-Cl) | ~110 - 120 | Triplet (t) | |

| ¹⁹F | ~ -70 to -90 | Triplet (t) |

Note: The predicted values are based on theoretical knowledge and data from analogous structures. Actual experimental values may vary.

Mass Spectrometry and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. When coupled with Gas Chromatography (GC-MS), it is a powerful tool for identifying volatile compounds like this compound. nih.gov

The mass spectrum of this compound will exhibit a characteristic molecular ion peak cluster. Due to the presence of two bromine isotopes (⁷⁹Br and ⁸¹Br) with nearly equal natural abundance, and two chlorine isotopes (³⁵Cl and ³⁷Cl) with a roughly 3:1 abundance ratio, the molecular ion region will show a complex pattern of peaks. docbrown.info The most intense peaks in this cluster would correspond to the combinations of the most abundant isotopes.

Electron ionization (EI) of the molecule leads to the formation of a molecular ion ([C₂H₂BrClF₂]⁺˙) which then undergoes fragmentation. The weaker C-Br and C-Cl bonds are likely to cleave first. Common fragmentation pathways would include the loss of a bromine radical (•Br) or a chlorine radical (•Cl) to form stable carbocations.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Description |

| 178/180/182 | [C₂H₂⁷⁹Br³⁵ClF₂]⁺˙ / [C₂H₂⁸¹Br³⁵ClF₂]⁺˙ / [C₂H₂⁷⁹Br³⁷ClF₂]⁺˙ | Molecular Ion Cluster |

| 99/101 | [C₂H₂³⁵ClF₂]⁺ / [C₂H₂³⁷ClF₂]⁺ | Loss of Bromine radical |

| 143/145 | [C₂H₂⁷⁹BrF₂]⁺ / [C₂H₂⁸¹BrF₂]⁺ | Loss of Chlorine radical |

| 64 | [C₂H₂F₂]⁺˙ | Loss of Bromine and Chlorine |

| 82/84 | [CH₂⁷⁹Br]⁺ / [CH₂⁸¹Br]⁺ | Cleavage of C-C bond |

| 49/51 | [CH₂³⁵Cl]⁺ / [CH₂³⁷Cl]⁺ | Cleavage of C-C bond |

Note: The m/z values are based on the most abundant isotopes. The presence of isotopic peaks for bromine and chlorine will be a key identifying feature.

Infrared and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of laser light (Raman) at specific frequencies corresponds to the stretching and bending vibrations of the chemical bonds within the molecule.

The IR spectrum of this compound is expected to show strong absorption bands corresponding to the C-F and C-Cl stretching vibrations. The C-H stretching and bending vibrations will also be present. The C-Br stretching vibration typically appears at lower frequencies. While a fully assigned spectrum for this specific compound is not widely published, the characteristic absorption regions for the functional groups are well-established. For instance, studies on the vibrational spectra of halothane (B1672932) and its analogs provide a basis for interpreting the spectrum. nih.gov

Table 3: Predicted Infrared and Raman Bands for this compound

| Vibrational Mode | Predicted Infrared (IR) Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| C-H Stretch | 2950 - 3050 | 2950 - 3050 |

| C-F Stretch | 1000 - 1200 (strong) | 1000 - 1200 |

| C-Cl Stretch | 700 - 800 | 700 - 800 |

| C-Br Stretch | 500 - 600 | 500 - 600 |

| CH₂ Bend | 1400 - 1480 | 1400 - 1480 |

Note: These are approximate frequency ranges and the actual spectrum will show more complex features due to coupling of vibrations.

Chromatographic Separation and Detection

Chromatographic methods are essential for separating this compound from complex mixtures and for its quantification.

Gas Chromatography (GC) and GC-Mass Spectrometry

Gas chromatography is the premier technique for the analysis of volatile compounds like this compound. thermofisher.com In GC, the compound is vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. The separation is based on the differential partitioning of the analyte between the mobile and stationary phases, which is influenced by its boiling point and polarity.

For the analysis of halogenated hydrocarbons, a non-polar or medium-polarity capillary column, such as one with a polydimethylsiloxane (B3030410) or a 5% phenyl-polydimethylsiloxane stationary phase, is typically used. nih.gov The retention time, the time it takes for the compound to elute from the column, is a characteristic property under a given set of conditions (e.g., column type, temperature program, carrier gas flow rate).

When the GC is coupled to a mass spectrometer (GC-MS), it provides a powerful two-dimensional analytical system. The GC separates the components of a mixture, and the MS provides mass spectra for each component, allowing for positive identification and quantification. nih.govnih.gov

Table 4: Typical Gas Chromatography Parameters for Halogenated Hydrocarbon Analysis

| Parameter | Typical Value/Condition |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 40°C, hold for 2 min, ramp at 10°C/min to 280°C |

| Detector | Mass Spectrometer (MS) or Electron Capture Detector (ECD) |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

High-Performance Liquid Chromatography (HPLC) and LC-MS/MS

High-Performance Liquid Chromatography (HPLC) is generally not the method of choice for the analysis of highly volatile and non-polar compounds like this compound. HPLC is best suited for the separation of non-volatile or thermally labile compounds that are soluble in a liquid mobile phase. The high volatility of this compound makes it difficult to handle in a liquid mobile phase without significant analyte loss.

However, in specific research contexts where derivatization is employed to create a less volatile, more chromophoric derivative, HPLC could potentially be used. Furthermore, while less common for this class of compounds, LC-MS/MS methods have been developed for other halogenated compounds, such as haloacetic acids in water, demonstrating the versatility of the technique for certain analytes. scholaris.cashimadzu.com For this compound, direct analysis by HPLC or LC-MS/MS would be unconventional and would require significant method development to overcome the challenges associated with its volatility.

Table 5: Comparison of GC and HPLC for this compound Analysis

| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Applicability | High (Ideal for volatile compounds) | Low (Not suitable for highly volatile compounds) |

| Sample State | Gaseous | Liquid |

| Separation Principle | Partitioning between gas and stationary phase | Partitioning between liquid and stationary phase |

| Typical Stationary Phase | Non-polar to mid-polar | Reversed-phase (C18) or normal-phase (silica) |

| Detection | MS, ECD, FID | UV, MS/MS (after suitable sample preparation) |

X-ray Diffraction for Solid-State Structural Confirmation

The definitive determination of the three-dimensional arrangement of atoms and molecules in a crystalline solid is achieved through single-crystal X-ray diffraction. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of a compound.

Despite a thorough search of scientific literature and crystallographic databases, no experimental X-ray diffraction data for the solid-state structure of this compound has been publicly reported. Consequently, detailed information regarding its crystal system, space group, unit cell dimensions, and the precise geometry of the molecule in the solid state remains unelucidated.

For context and to illustrate the type of detailed structural insights that X-ray diffraction can provide for closely related halogenated ethanes, the crystal structure of a similar compound, 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane), has been determined. Studies of halothane reveal detailed information about its molecular conformation and intermolecular interactions in the solid state. However, it is crucial to emphasize that these findings are not directly applicable to this compound due to differences in their molecular structures.

The absence of experimental crystallographic data for this compound highlights an area for future research. A single-crystal X-ray diffraction study would be invaluable for a complete structural characterization of this compound, providing a foundational dataset for computational modeling and a deeper understanding of its structure-property relationships.

Interactive Data Table: Crystallographic Data for this compound

No experimental data is currently available for this compound.

| Parameter | Value |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | Data Not Available |

| β (°) | Data Not Available |

| γ (°) | Data Not Available |

| Volume (ų) | Data Not Available |

| Z | Data Not Available |

| Density (calculated) (g/cm³) | Data Not Available |

Future Directions and Emerging Research Avenues for 2 Bromo 1 Chloro 1,1 Difluoroethane Chemistry

Exploration of Novel Catalytic Systems

The reactivity of the carbon-halogen bonds in 2-bromo-1-chloro-1,1-difluoroethane presents significant opportunities for catalytic innovation. The high strength of the C-F bond, in particular, poses a considerable challenge, making its selective activation a key area of research. researchgate.netchemrxiv.org Future work will likely focus on moving beyond stoichiometric reactions to catalytic processes that are more efficient and selective.

Emerging catalytic strategies that could be applied to this compound include:

Transition-Metal Catalysis : Catalytic systems based on transition metals like palladium, nickel, and cobalt are a major focus for C–F bond activation. mdpi.com These metals can facilitate cross-coupling reactions, allowing the bromine or chlorine atoms to be replaced with other functional groups. mdpi.comresearchgate.net Research into bidentate phosphine (B1218219) ligands and nickel-catalyzed coupling reactions with organozinc reagents has shown promise for activating C-F bonds in fluoro-aromatics, and similar principles could be adapted for haloalkanes. mdpi.com The challenge remains to achieve high catalytic efficiency and turnover numbers (TOF) under mild conditions, avoiding the high catalyst loading and harsh temperatures often required. mdpi.com

Frustrated Lewis Pairs (FLPs) : FLPs, which consist of a Lewis acid and a Lewis base that are sterically hindered from forming an adduct, offer a metal-free approach to activating strong chemical bonds. nih.gov FLP systems have demonstrated the ability to selectively activate a single C-F bond in polyfluorinated motifs like CF3 and CF2R groups, a transformation that is difficult to control with other methods. nih.gov This approach could enable the selective functionalization of the difluoromethylene group in this compound.

Photoredox Catalysis : Visible-light-driven photoredox catalysis provides a powerful tool for generating highly reactive intermediates under mild conditions. researchgate.net This method can generate strong reducing agents capable of activating inert C-F bonds, which could be applied to the dehalogenation or functionalization of this compound. researchgate.netrsc.org Copper-based photoredox catalysts, for example, have been used for the trifluoromethylchlorination of alkenes, demonstrating the potential for precise, light-mediated bond formation. rsc.org

Catalytic Dehydrohalogenation : Research into catalytic dehydrohalogenation using materials like activated charcoal, alumina, or metal oxides offers a pathway to convert halogenated alkanes into valuable olefins. researchgate.netgoogle.com While traditionally applied to alkyl chlorides and bromides, adapting these systems for mixed-halogenated compounds containing fluorine is a promising research direction. google.com

Table 1: Comparison of Emerging Catalytic Systems for Halogenated Compounds

| Catalytic System | Mechanism Principle | Potential Application for this compound | Key Advantages |

|---|---|---|---|

| Transition-Metal Catalysis (Ni, Pd) | Oxidative addition and reductive elimination cycles to cleave C-X bonds. mdpi.com | Selective cross-coupling at C-Br or C-Cl positions; potential for C-F activation. | High versatility in forming C-C and C-heteroatom bonds. |

| Frustrated Lewis Pairs (FLPs) | Cooperative action of a non-quenched Lewis acid and base to activate substrates. nih.gov | Metal-free, selective mono-defluorination or functionalization. nih.gov | Avoids transition metals; unique selectivity for polyfluoroalkanes. nih.gov |

| Photoredox Catalysis | Visible-light-induced single-electron transfer (SET) to generate radical intermediates. researchgate.net | Activation of C-F or other C-X bonds under very mild conditions. | Environmentally benign (uses light); high reaction control. researchgate.net |

Development of Greener Synthetic Routes

Traditional synthesis methods for organofluorine compounds often rely on harsh and toxic reagents like hydrogen fluoride (B91410) (HF) or fluorine gas (F2). numberanalytics.com The development of sustainable and environmentally friendly synthetic protocols is a critical future direction for the chemistry of this compound and related molecules. numberanalytics.com

Key areas for developing greener routes include:

Eco-Friendly Fluorinating Agents : The use of safer, solid fluorinating agents such as Selectfluor or N-Fluorobenzenesulfonimide (NFSI) minimizes the hazards associated with gaseous reagents. numberanalytics.com Another approach is using simple fluoride salts like potassium fluoride or caesium fluoride as the sole fluorine source, which is a more sustainable option for industrial-scale production. acs.orguva.nl

Electrochemical and Photochemical Fluorination : These techniques offer alternatives that reduce reagent use and waste. numberanalytics.com Electrochemical fluorination uses electricity to drive fluorination reactions, avoiding harsh chemical oxidants. numberanalytics.comnumberanalytics.com Photochemical methods use light to initiate these reactions, often under milder conditions. numberanalytics.com

Biocatalytic Fluorination : The use of enzymes to catalyze fluorination reactions is an emerging field that promises high selectivity and sustainability. numberanalytics.com While still in early development, biocatalysis could offer a revolutionary approach to synthesizing complex fluorinated molecules.

One-Pot Syntheses : Designing multi-step reactions to occur in a single reactor (a "one-pot" process) reduces solvent waste, energy consumption, and purification steps. Recent progress in the one-pot synthesis of sulfonyl fluorides from stable substrates demonstrates the feasibility of this approach for organofluorine chemistry. acs.org

Table 2: Traditional vs. Greener Synthetic Approaches for Fluorinated Compounds

| Aspect | Traditional Synthesis | Greener Synthetic Routes |

|---|---|---|

| Fluorine Source | Hydrogen fluoride (HF), Fluorine gas (F2). numberanalytics.com | Potassium fluoride (KF), Selectfluor, Electrochemical methods. numberanalytics.comacs.org |

| Reaction Conditions | Harsh (high temperature/pressure). numberanalytics.com | Mild (ambient temperature, light- or electro-driven). numberanalytics.com |

| Environmental Impact | Use of toxic reagents, significant waste generation. numberanalytics.com | Reduced toxicity, minimized waste, improved atom economy. numberanalytics.com |

| Catalysis | Often stoichiometric reagents. | Focus on catalyst reuse and biocatalysis. numberanalytics.comnumberanalytics.com |

Advanced Materials Science Applications

The incorporation of fluorine into molecules can dramatically alter their properties, leading to applications in advanced materials. numberanalytics.com While this compound is not typically a final material itself, it serves as a valuable fluorinated building block. ontosight.aiorganic-chemistry.org Future research will likely exploit its unique combination of halogens to synthesize novel polymers and functional materials.

Potential research avenues include:

Fluorinated Polymers : Fluoropolymers are known for their unique properties, including thermal stability and chemical resistance. The presence of bromine and chlorine on the this compound molecule provides reactive handles for polymerization or for post-polymerization modification, allowing for the creation of new polymers with tailored properties.

Precursors for Functional Ethers : Research has shown that related compounds like halothane (B1672932) can react with phenols to form aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers. nih.govbeilstein-journals.org These products, containing a gem-difluoroalkyl ether unit, are of interest in pharmaceutical and agrochemical design. nih.gov Applying this chemistry to this compound could yield novel monomers for advanced materials.

Metal-Organic Frameworks (F-MOFs) : Fluorinated linkers are increasingly used to create F-MOFs with enhanced properties for gas sorption and separation. rsc.org The presence of fluorine can increase the affinity for molecules like CO2. rsc.org this compound could serve as a precursor to synthesize new, highly functionalized fluorinated linkers for next-generation F-MOFs targeted at applications like carbon capture. rsc.orgacs.org

Interdisciplinary Research with Theoretical Chemistry

Theoretical and computational chemistry are indispensable tools for understanding the complex behavior of halogenated compounds. chemrxiv.orgresearchgate.net For this compound, interdisciplinary research combining experimental work with high-level computations can accelerate discovery and provide deep mechanistic insights.

Future research directions include:

Reaction Mechanism and Pathway Prediction : Computational methods like Density Functional Theory (DFT) can be used to model reaction pathways for catalysis and degradation. chemrxiv.orgresearchgate.net For example, DFT calculations can elucidate the activation barriers for the cleavage of C-Br, C-Cl, and C-F bonds, helping to design more selective catalysts. researchgate.net Theoretical studies have been used to explain unexpected products in the thermal decomposition of similar compounds like 2-chloro-1,1-difluoroethane. researchgate.net

Simulating Intermolecular Interactions : Understanding how this compound interacts with its environment is crucial for materials and biological applications. Molecular dynamics (MD) simulations can predict solvation properties and how the molecule might partition into different phases, such as a lipid bilayer. researchgate.netacs.org Such studies, which have been performed on the related anesthetic halothane, are critical for designing new molecules with specific interaction profiles. acs.orgplos.org

Predicting Spectroscopic and Physicochemical Properties : Quantum mechanical calculations can accurately predict properties like vibrational frequencies (IR/Raman spectra) and dipole moments. researchgate.net This data aids in the experimental characterization of new compounds derived from this compound and provides a deeper understanding of its electronic structure.

Table 3: Applications of Theoretical Chemistry in Studying Halogenated Ethanes

| Computational Method | Research Application | Information Gained |

|---|---|---|

| Density Functional Theory (DFT) | Reaction Mechanism Analysis | Transition state energies, activation barriers, reaction pathways. chemrxiv.orgresearchgate.net |

| Molecular Dynamics (MD) | Solvation & Intermolecular Interactions | Free energies of solvation, partitioning behavior, structural organization in liquids. acs.org |

| Ab Initio Quantum Chemistry | Fragmentation & Degradation | Ionization energies, dominant fragmentation pathways, atmospheric lifetimes. researchgate.netresearchgate.net |

| Quantitative Structure–Activity Relationship (QSAR) | Predictive Modeling | Correlation of molecular structure with chemical or biological activity. researchgate.net |

常见问题

Q. What are the recommended methods for synthesizing 2-bromo-1-chloro-1,1-difluoroethane derivatives in academic research?

A base-mediated reaction between phenols and halothane (2-bromo-2-chloro-1,1,1-trifluoroethane) is a robust method. This approach avoids transition-metal catalysts and toxic reagents, enabling the synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers under mild conditions (room temperature, 12–24 hours) . Optimization involves adjusting base strength (e.g., KOH, NaOH) and solvent polarity to enhance yields (typically 50–90%).

Q. How can researchers safely handle this compound given its potential health and environmental risks?

- Exposure Control : Use closed systems and strict engineering controls to minimize atmospheric release, as it partitions rapidly into the air .

- PPE : Wear gloves, eye protection, and respiratory equipment during handling.

- Environmental Precautions : Avoid accidental releases; its ozone-depleting potential and atmospheric persistence (decades-long photolysis) necessitate containment .

Q. What thermodynamic properties of this compound are critical for experimental design?

Key properties include:

Q. What are the primary decomposition pathways of this compound under thermal or catalytic conditions?

Thermal pyrolysis (>650°C) produces vinylidene fluoride (VDF) via dehydrohalogenation. Catalytic methods using metal fluorides (e.g., MgF₂, CaF₂) lower activation energy, enabling decomposition at 300–400°C. Selectivity depends on catalyst surface acidity and reaction time .

Advanced Research Questions

Q. What catalytic mechanisms are proposed for the dehydrohalogenation of this compound to vinylidene fluoride?

DFT studies suggest a two-step mechanism:

Q. How does the environmental fate of this compound influence its selection as a synthetic intermediate?

Its high volatility (log Kow = 1.62–2.05) limits bioaccumulation but contributes to ozone depletion (ODP ≈ 0.05–0.06). Researchers must justify its use under strictly controlled conditions, as per REACH regulations, and explore alternatives with lower ODP .

Q. What computational methods are employed to predict the reactivity of this compound in substitution reactions?

Density Functional Theory (DFT) simulations model transition states for nucleophilic substitutions. For example, halogen exchange reactions with HF are studied using B3LYP/6-311++G(d,p) basis sets to predict activation barriers and regioselectivity .

Q. How can discrepancies in reported toxicity data for this compound be resolved?

Comparative studies using standardized protocols (e.g., OECD guidelines) are recommended. For instance, acute toxicity (LD50) varies between species (e.g., mice: 3.7% v/v), necessitating cross-validation via in vitro assays (e.g., hepatocyte viability tests) .

Q. What advanced spectroscopic techniques are recommended for characterizing intermediates in reactions involving this compound?

Q. How do steric and electronic effects of bromine and chlorine substituents influence the reactivity of this compound in nucleophilic substitutions?

The electron-withdrawing nature of Cl and Br increases electrophilicity at the adjacent carbon. Steric hindrance from the difluoroethyl group directs nucleophilic attack to the less hindered position, favoring SN2 mechanisms in polar aprotic solvents .

Notes

- Data Reliability : Excluded non-peer-reviewed sources (e.g., commercial websites).

- Methodological Focus : Emphasized reaction optimization, computational modeling, and safety protocols.

- Environmental Compliance : Highlighted regulatory adherence (REACH, OSHA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。